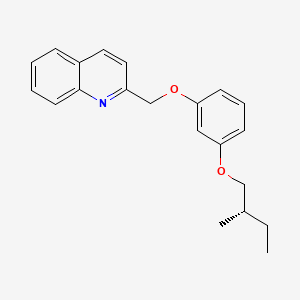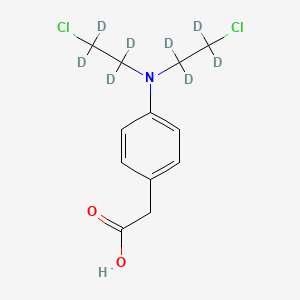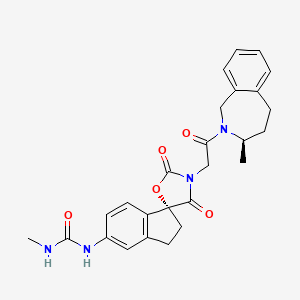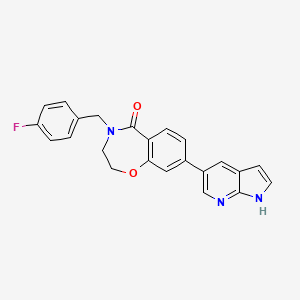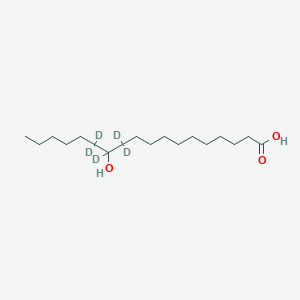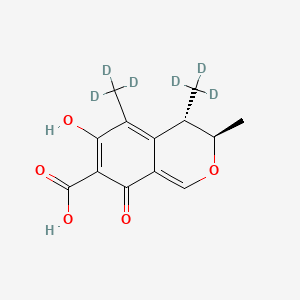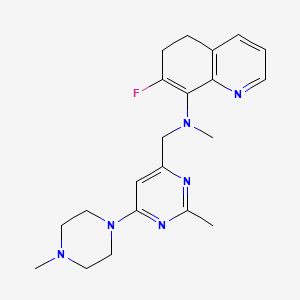
CXCR4 antagonist 9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CXCR4 antagonist 9 is a compound that inhibits the activity of the C-X-C chemokine receptor type 4 (CXCR4). CXCR4 is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes, including immune response, hematopoiesis, and cancer metastasis. By blocking the interaction between CXCR4 and its ligand, C-X-C motif chemokine 12 (CXCL12), this compound can modulate these processes, making it a valuable tool in scientific research and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CXCR4 antagonist 9 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes include:
Formation of the core structure: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form the core aromatic structure.
Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and selectivity for CXCR4. This may involve reactions such as amination, alkylation, or acylation.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
CXCR4 antagonist 9 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate).
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
科学的研究の応用
CXCR4 antagonist 9 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of CXCR4 in cancer metastasis and to develop potential anticancer therapies. .
Immunology: It is used to investigate the role of CXCR4 in immune cell trafficking and function. .
Hematopoiesis: It is used to study the regulation of hematopoietic stem cells and their mobilization from the bone marrow to the peripheral blood
Drug Development: It serves as a lead compound for the development of new CXCR4-targeting drugs for various diseases, including cancer, HIV, and inflammatory conditions
作用機序
CXCR4 antagonist 9 exerts its effects by binding to the CXCR4 receptor and preventing its interaction with its natural ligand, CXCL12. This blockade inhibits the downstream signaling pathways activated by CXCR4, such as the RAS-MAPK, PI3K-AKT-mTOR, and JAK-STAT pathways. These pathways are involved in cell proliferation, survival, migration, and angiogenesis. By inhibiting these pathways, this compound can modulate various physiological and pathological processes .
類似化合物との比較
Similar Compounds
Plerixafor (AMD3100): A well-known CXCR4 antagonist used to mobilize hematopoietic stem cells for transplantation.
Mavorixafor: An oral CXCR4 antagonist used to treat WHIM syndrome, a rare immunodeficiency disorder.
BPRCX807: A potent CXCR4 antagonist with anticancer effects in hepatocellular carcinoma.
Uniqueness
CXCR4 antagonist 9 is unique in its high selectivity and potency for the CXCR4 receptor. Unlike some other CXCR4 antagonists, it has shown minimal off-target effects and systemic toxicity, making it a promising candidate for further development and clinical applications .
特性
分子式 |
C21H27FN6 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
7-fluoro-N-methyl-N-[[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]-5,6-dihydroquinolin-8-amine |
InChI |
InChI=1S/C21H27FN6/c1-15-24-17(13-19(25-15)28-11-9-26(2)10-12-28)14-27(3)21-18(22)7-6-16-5-4-8-23-20(16)21/h4-5,8,13H,6-7,9-12,14H2,1-3H3 |
InChIキー |
WMEHBBIQEDSPKV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C)CN(C)C3=C(CCC4=C3N=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


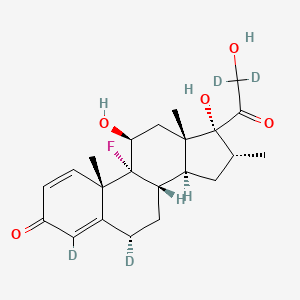
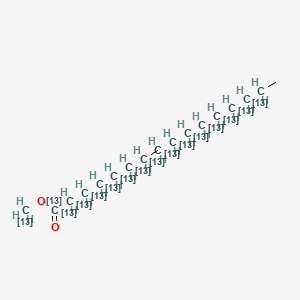



![4-(13-piperazin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine](/img/structure/B12412325.png)
